An In-Depth Technical Guide to 4-Chloro-2-methylbutyric Acid Methyl Ester: Synthesis, Applications, and Characterization
An In-Depth Technical Guide to 4-Chloro-2-methylbutyric Acid Methyl Ester: Synthesis, Applications, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylbutyric acid methyl ester, bearing the CAS number 13888-03-4 , is a halogenated carboxylic acid ester that serves as a versatile building block in organic synthesis.[1] Its unique structural features, including a chiral center at the C-2 position and a reactive chlorine atom at the C-4 position, make it a valuable intermediate in the preparation of a variety of more complex molecules, particularly within the pharmaceutical industry.[2][3] This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, key applications in drug discovery, and detailed analytical characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-2-methylbutyric acid methyl ester is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13888-03-4 | [1] |
| Molecular Formula | C₆H₁₁ClO₂ | [1] |
| Molecular Weight | 150.60 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 81 °C at 23.3 mmHg | |
| Density | 1.08 g/cm³ | |
| Refractive Index | 1.433 |
Synthesis of 4-Chloro-2-methylbutyric Acid Methyl Ester
The synthesis of 4-Chloro-2-methylbutyric acid methyl ester can be approached through several synthetic routes. The most common and practical methods involve the esterification of the corresponding carboxylic acid or the chlorination and subsequent esterification of a suitable precursor.
Method 1: Fischer Esterification of 4-Chloro-2-methylbutanoic Acid
The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5] This equilibrium-driven reaction necessitates the removal of water to drive the reaction towards the product.
Experimental Protocol: Fischer Esterification
Materials:
-
4-Chloro-2-methylbutanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-2-methylbutanoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (reaction progress can be monitored by thin-layer chromatography or gas chromatography).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-Chloro-2-methylbutyric acid methyl ester.[6][7]
Causality Behind Experimental Choices:
-
Excess Methanol: Using a large excess of methanol shifts the equilibrium of the Fischer esterification towards the formation of the ester product, thereby increasing the yield.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Neutralization and Washing: The sodium bicarbonate wash neutralizes the acidic catalyst and any unreacted carboxylic acid. The brine wash helps to remove any remaining water from the organic layer.
-
Fractional Distillation: This purification technique is effective for separating liquids with different boiling points, ensuring a high purity of the final product.[7]
Caption: Fischer Esterification Mechanism.
Method 2: From γ-Butyrolactone Precursors
An alternative synthetic strategy involves the ring-opening of a γ-lactone, followed by chlorination and esterification. For instance, a related compound, methyl 4-chlorobutyrate, can be synthesized from γ-butyrolactone.[8] A similar approach could be adapted for the synthesis of the title compound starting from α-methyl-γ-butyrolactone.
Applications in Drug Development
The presence of both a chiral center and a reactive chloro-group makes 4-Chloro-2-methylbutyric acid methyl ester a valuable chiral building block in the synthesis of pharmaceuticals. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups.
While specific examples of blockbuster drugs synthesized directly from this exact ester are not prominently featured in publicly available literature, its structural motif is present in various classes of bioactive molecules. Its application is anticipated in the synthesis of analogues of existing drugs or in the exploration of new chemical entities, particularly in the fields of antiviral and anti-inflammatory agents.[2][3]
Potential Role in Antiviral Drug Synthesis
The core structure of 4-Chloro-2-methylbutyric acid methyl ester can be envisioned as a precursor to side chains of various antiviral compounds. The chloro- functionality allows for coupling with heterocyclic bases or other key pharmacophores. For example, nucleophilic substitution of the chloride by an amine-containing heterocycle is a common strategy in the synthesis of antiviral agents.
Caption: General scheme for antiviral synthesis.
Potential Role in Anti-inflammatory Drug Synthesis
Similarly, in the realm of anti-inflammatory drug development, the ester can serve as a scaffold for the introduction of moieties known to interact with inflammatory targets. The ester group can be hydrolyzed to the corresponding carboxylic acid, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), or it can be further modified.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 4-Chloro-2-methylbutyric acid methyl ester.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected signals would include a doublet for the C-2 methyl group, a multiplet for the C-2 proton, multiplets for the C-3 and C-4 methylene protons, and a singlet for the methyl ester protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the carbonyl carbon, the methoxy carbon, the chlorinated methylene carbon, and the other aliphatic carbons.[4]
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. A strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group (C=O stretch).
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The mass spectrum would show a molecular ion peak and characteristic isotopic peaks due to the presence of chlorine.
Safety and Handling
4-Chloro-2-methylbutyric acid methyl ester should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is a combustible liquid and may cause skin and eye irritation.[9]
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handling and Storage:
-
Keep away from heat, sparks, and open flames.[9]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Ground and bond containers when transferring material.
Disposal:
Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
4-Chloro-2-methylbutyric acid methyl ester is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its synthesis via Fischer esterification is a robust and well-understood process. The presence of multiple reactive sites allows for its incorporation into a wide array of complex molecules, making it a compound of interest for medicinal chemists and researchers in the pharmaceutical sciences. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the laboratory.
References
- EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google P
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
-
Experiment XII: Synthesis of 2-Chloro-2-methylbutane - YouTube. (URL: [Link])
-
UPDATED How To Set-Up and Perform Fractional Distillation #Science - YouTube. (URL: [Link])
-
Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate. (URL: [Link])
-
5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. (URL: [Link])
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL: [Link])
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])
-
Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (URL: [Link])
-
DESIGN AND SYNTHESIS OF POTENTIAL ANTIVIRAL DRUG CANDIDATE Jade Moore and Siva Panda - Scholarly Commons - Augusta University. (URL: [Link])
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (URL: [Link])
-
The C-13 NMR spectrum for 2-methylbutane - Doc Brown's Chemistry. (URL: [Link])
-
Analogue-based design, synthesis and docking of non-steroidal anti-inflammatory agents. Part 2: methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-ones - PubMed. (URL: [Link])
-
Methyl 4-chloro-2-methylpentanoate | C7H13ClO2 | CID 20281301 - PubChem. (URL: [Link])
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])
-
Methyl Butanoate - Safety Data Sheet. (URL: [Link])
-
Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage! - YouTube. (URL: [Link])
- CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google P
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PubMed Central. (URL: [Link])
-
4-Chloro-2-methylbutane - ChemBK. (URL: [Link])
-
In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09 - PMC - PubMed Central. (URL: [Link])
-
4-Chloro-2-methylbutanoic acid | C5H9ClO2 | CID 18546973 - PubChem. (URL: [Link])
-
Methyl 2-chloro-3-methylbutanoate | C6H11ClO2 | CID 572533 - PubChem. (URL: [Link])
-
Experiment Synthesis of 2-Chloro-2-Methylbutane - Science Learning Center. (URL: [Link])
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])
-
Highly efficient approach to the synthesis of 2‐Chloro‐2‐methylbutane in a continuous‐flow microreactor - ResearchGate. (URL: [Link])
-
CAS No : 1985-88-2 | Product Name : 4-Chloro-2-methyl-2-butanol | Pharmaffiliates. (URL: [Link])
-
4-Chloro-2-methylpentanoic acid | C6H11ClO2 | CID 21082824 - PubChem. (URL: [Link])
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]
